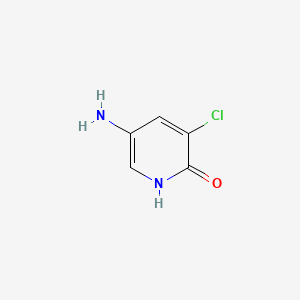

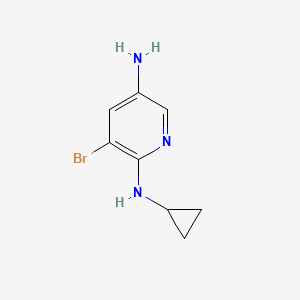

5-Amino-3-bromo-2-(cyclopropylamino)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

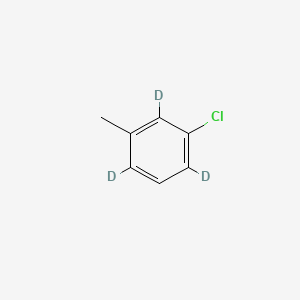

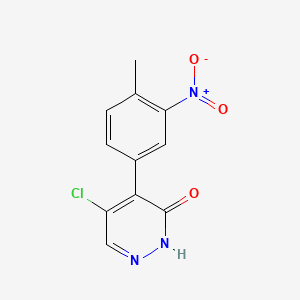

“5-Amino-3-bromo-2-(cyclopropylamino)pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Amino-5-bromopyridine, has been reported . It has been used in the study of hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis

2-Amino-5-bromopyridine, a brominated aromatic amine reagent, is used for labeling of model reducing-end oligosaccharides via reductive amination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-2-bromopyridine is a solid with a melting point of 76-80 °C .科学研究应用

Medicinal Chemistry and Drug Discovery

Pyridine derivatives, including structures similar to "5-Amino-3-bromo-2-(cyclopropylamino)pyridine," are foundational in medicinal chemistry due to their versatile biological activities. These compounds serve as key intermediates in synthesizing drugs with antiviral, anticancer, anti-inflammatory, and other therapeutic effects. For instance, pyridine scaffolds have been essential in developing kinase inhibitors, highlighting their significance in targeting various diseases at the molecular level. The structural adaptability of pyridine derivatives allows for the synthesis of compounds with enhanced specificity and efficacy in drug development processes (Alizadeh & Ebrahimzadeh, 2021).

Catalysis and Chemical Synthesis

In catalysis, pyridine and its derivatives are employed as ligands in metal-catalyzed reactions, facilitating the synthesis of complex organic molecules. These compounds often act as catalysts themselves or as key intermediates in developing novel catalytic systems, improving reaction efficiency and selectivity. The role of pyridine derivatives in catalytic processes underscores their importance in industrial chemistry and the synthesis of a wide range of chemicals (K. Suresh Kumar Reddy et al., 2012).

Material Science

Pyridine-based compounds contribute significantly to material science, particularly in creating advanced materials with specific electronic, optical, or mechanical properties. These materials find applications in electronics, photonics, and as sensors, demonstrating the compound's versatility beyond pharmaceuticals and catalysis. The ability of pyridine derivatives to form stable complexes with metals and other elements is leveraged in designing materials with tailored functionalities (C. Verma et al., 2020).

安全和危害

属性

IUPAC Name |

3-bromo-2-N-cyclopropylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGHUMKVVFPED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-(cyclopropylamino)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)